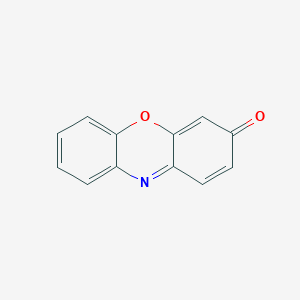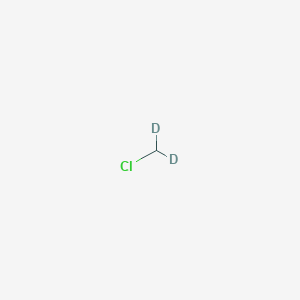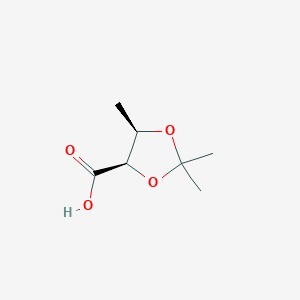
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is a chemical compound that belongs to the family of dioxolanes. It is commonly referred to as DCTA and has been extensively studied for its potential applications in scientific research.
科学的研究の応用
DCTA has been studied extensively for its potential applications in scientific research. It is commonly used as a building block for the synthesis of various compounds, including chiral ligands, which have potential applications in asymmetric catalysis. Additionally, DCTA has been used as a precursor for the synthesis of various biologically active compounds, including anti-cancer agents and anti-viral drugs.
作用機序
The mechanism of action of DCTA is not well understood, although it is believed to act as a chiral auxiliary in asymmetric catalysis. Additionally, DCTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which has potential applications in the treatment of Alzheimer's disease.
生化学的および生理学的効果
DCTA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-viral, and anti-inflammatory effects. Additionally, DCTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which has potential applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
DCTA has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in asymmetric catalysis and the synthesis of biologically active compounds. However, DCTA also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the study of DCTA, including the development of new synthetic methods for its production, the identification of new applications for DCTA in scientific research, and the study of its mechanism of action. Additionally, further research is needed to explore the potential applications of DCTA in the treatment of various diseases, including Alzheimer's disease and cancer.
Conclusion:
In conclusion, 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI))-(9CI) is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of DCTA in scientific research and the treatment of various diseases.
特性
CAS番号 |
126637-78-3 |
|---|---|
製品名 |
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI) |
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m1/s1 |
InChIキー |
HNLGBHQJNORDKW-RFZPGFLSSA-N |
異性体SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)C(=O)O |
SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
正規SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
同義語 |
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


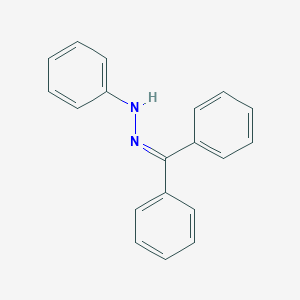
![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)
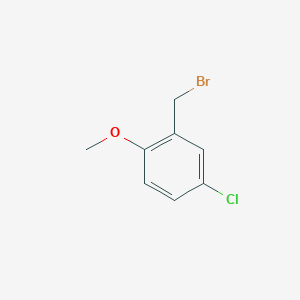

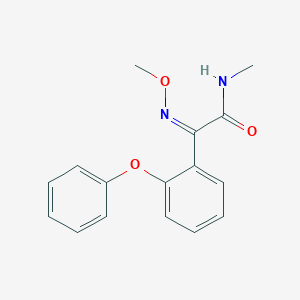
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)
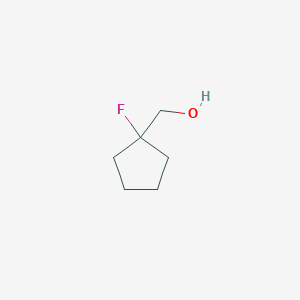

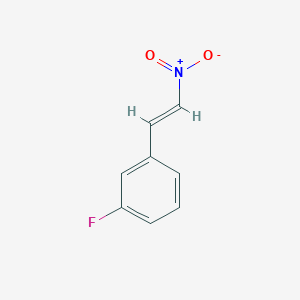
![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
